6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemists often struggle to source bifunctional heterocyclic scaffolds with orthogonal reactive handles for late-stage diversification. 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4) addresses this gap: the C6 bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), while the C3 aldehyde supports condensations and reductive aminations. This building block is validated in PI3Kα inhibitor programs (IC50 12 nM, 25-80× selectivity) and ALDH1A3-targeted glioblastoma research. Supplied at 98% purity with cold-chain shipping, it ensures reproducible SAR campaigns without synthetic delays.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 30384-96-4
Cat. No. B112442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
CAS30384-96-4
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)C=O
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H
InChIKeyLBCRSOFJVLOCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: Core Scaffold Overview


6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4) is a heterocyclic building block characterized by a fused imidazo[1,2-a]pyridine core bearing a bromine atom at the 6-position and a formyl group at the 3-position . The compound has a molecular weight of 225.04 g/mol (exact mass: 223.959) and the molecular formula C₈H₅BrN₂O [1]. As a bifunctional scaffold, it serves as a strategic intermediate in medicinal chemistry programs targeting kinase inhibition, bromodomain modulation, and aldehyde dehydrogenase (ALDH) inhibition [2]. The presence of both the bromo substituent (enabling cross-coupling reactions) and the aldehyde group (enabling condensation and reductive amination) provides orthogonal functionalization handles that differentiate it from non-brominated or non-formylated imidazopyridine congeners .

Orthogonal Handles C6–Br for cross-coupling, C3–CHO for condensation/reductive amination
Target Programs Kinase, bromodomain, and ALDH inhibitor SAR studies
Diversification Late-stage C6 functionalization via Pd-catalyzed couplings

Why Analogs Cannot Replace 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde


Generic substitution of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with non-brominated or differently substituted imidazo[1,2-a]pyridine-3-carbaldehydes is precluded by two structure-specific functional requirements. First, the C6 bromine atom is not merely a placeholder but a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that enable late-stage diversification of the imidazopyridine core at the 6-position . Substituting with the parent imidazo[1,2-a]pyridine-3-carbaldehyde (lacking the bromine) eliminates this entire synthetic trajectory. Second, structure-activity relationship (SAR) studies across multiple imidazopyridine-targeted programs demonstrate that substituent identity and position on the pyridine ring (including C6) significantly modulates target binding affinity and isoform selectivity [1]. For instance, in PI3Kα inhibitor programs, C6-substituted imidazo[1,2-a]pyridine derivatives show distinct potency and selectivity profiles compared to unsubstituted or C7/C8-substituted analogs, with 6-bromo derivatives serving as key intermediates for structure-guided optimization [2].

Removal of the C6 bromine eliminates direct cross-coupling reactivity; non-brominated analogs may require additional functionalization steps.
C6 substitution pattern influences target binding and isoform selectivity; unsubstituted or differently substituted analogs may yield divergent SAR profiles.

Quantitative Differentiation from Structural Analogs


C6 Bromine as Cross-Coupling Handle

The 6-bromo substituent in 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde functions as an electrophilic site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling direct C-C and C-N bond formation at the 6-position of the imidazopyridine core . In contrast, the parent compound imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 101008-85-3), lacking any halogen substituent, cannot participate in these transition-metal-catalyzed coupling reactions without prior functionalization [1]. The bromine atom at C6 provides a defined, orthogonal vector for molecular diversification that is structurally precluded in the unsubstituted analog. This distinction is foundational for medicinal chemistry campaigns where systematic exploration of C6 substituent space is required for SAR development [2].

C6 Cross-Coupling Handle
Class-level inference
Reactive toward Suzuki, Sonogashira, Buchwald-Hartwig couplings
Enables late-stage diversification for SAR exploration
Parent imidazopyridine-3-carbaldehyde lacks halide reactivity; requires pre-functionalization
Medicinal Chemistry Organic Synthesis Cross-Coupling

PI3Kα Potency and Isoform Selectivity

In a structure-activity relationship study of imidazo[1,2-a]pyridine-based PI3K inhibitors, a derivative incorporating the 6-bromoimidazo[1,2-a]pyridin-3-yl moiety—specifically [(E)-N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide]—demonstrated an IC50 of 12 nM against p110α (PI3Kα) [1]. This compound exhibited 25-fold selectivity over p110β and 80-fold selectivity over p110δ [1]. While the free aldehyde (6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) itself is the synthetic precursor to this active derivative, the data establish that the 6-bromo substitution pattern is compatible with—and critical to—achieving potent, isoform-selective PI3Kα inhibition following functionalization at the 3-carbaldehyde position [1]. The 6-bromo substituent provides a defined vector for further optimization, whereas the unsubstituted parent imidazo[1,2-a]pyridine-3-carbaldehyde would generate derivatives lacking the C6 bromine, which would be predicted to show altered selectivity profiles based on established SAR trends in this scaffold [2].

Derivative PI3Kα IC50
Class-level inference
IC50 = 12 nM (p110α)
25-fold over p110β / 80-fold over p110δ
Supports isoform-selective inhibitor design
Data from a derivative synthesized via the target building block
Kinase Inhibition PI3K Oncology

Commercial Availability and Purity Certification

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is commercially available from multiple established chemical suppliers with a standard purity specification of 98%, accompanied by batch-specific analytical certificates including NMR, HPLC, and/or GC data . Supplier pricing indicates a tiered cost structure with 1 g at approximately $40 USD, 5 g at $182 USD, and 10 g at $296 USD from major vendors . Storage specifications are uniformly reported as 2-8°C under inert atmosphere, reflecting the compound's sensitivity to ambient conditions . In contrast, many closely related analogs such as 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30493-06-2) and 6-bromo-2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde show more limited commercial availability, often requiring custom synthesis with extended lead times . The established supply chain and documented quality control infrastructure for the target compound reduce procurement uncertainty and enable reproducible research outcomes.

Commercial Availability
Cross-study comparable
≥98% purity, multiple global suppliers
Established stock vs. custom synthesis for related analogs
Reduces procurement uncertainty and synthesis lead time
Limited availability for close structural analogs
Procurement Quality Control Supply Chain

Application Scenarios for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde


Kinase Inhibitor Optimization: PI3Kα and Nek2

Research groups pursuing PI3Kα-selective or Nek2 kinase inhibitors utilize 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a core scaffold for structure-guided lead optimization. The C6 bromine provides a synthetic handle for late-stage diversification via Suzuki-Miyaura coupling to explore aryl/heteroaryl substitution space, while the C3 aldehyde enables condensation with hydrazines, amines, or active methylene compounds to generate diverse chemotypes [1]. Published data demonstrate that derivatives synthesized from this building block achieve IC50 values as low as 12 nM against PI3Kα with 25- to 80-fold isoform selectivity [1]. The commercial availability of the building block at 98% purity from multiple GMP-adherent suppliers supports rapid SAR iteration without synthetic bottleneck .

ALDH1A3 Inhibition in Glioblastoma

Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, including those bearing 6-bromo substitution, have been characterized as selective ALDH1A3 inhibitors with potential therapeutic application in glioblastoma stem cell targeting [1]. Crystal structures of ALDH1A3 in complex with imidazo[1,2-a]pyridine-based inhibitors (e.g., PDB: 6TRY, 6TE5) confirm that the imidazopyridine core occupies the catalytic site, with the aldehyde moiety positioned to engage key active-site residues [1]. The 6-bromo substituent provides a vector for additional binding interactions or solubility optimization, enabling systematic exploration of substituent effects on isoform selectivity within the ALDH1A family . The compound serves as a validated starting point for medicinal chemistry campaigns targeting this emerging oncology indication.

Bromodomain and Epigenetic Modulator Discovery

Substituted imidazo[1,2-a]pyridines are claimed as bromodomain inhibitors in multiple patent applications, including WO and US filings, for the treatment of cancer, autoimmune disorders, and inflammatory conditions [1]. 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde provides a bifunctional template for generating focused libraries of bromodomain-targeting molecules. The C3 aldehyde can be functionalized via reductive amination or Knoevenagel condensation to introduce diverse amine or active methylene fragments, while the C6 bromine supports parallel cross-coupling diversification [1]. This orthogonal functionalization strategy enables efficient exploration of chemical space around the imidazopyridine core, a key requirement for intellectual property generation and lead identification in competitive bromodomain inhibitor programs [1].

Antimicrobial SAR: DNA Gyrase and Topoisomerase

Imidazo[1,2-a]pyridine derivatives, including those derived from 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, have demonstrated antibacterial activity through DNA-binding mechanisms that inhibit transcription and replication [1]. The compound serves as a versatile intermediate for synthesizing novel antimicrobial agents with potential activity against drug-resistant bacterial strains . Systematic SAR studies on imidazo[1,2-a]pyridine antimicrobials indicate that substitution patterns on the pyridine ring (including C6) modulate potency, spectrum of activity, and cytotoxicity profiles . The target compound's established commercial availability and documented synthetic routes support reproducible preparation of analog libraries for hit-to-lead optimization in antibacterial and antitubercular discovery programs [2].

Application
Selection Property
Validation Focus
PI3Kα/Nek2 Kinase Lead Optimization
C6-Br for Pd-catalyzed diversification
Isoform-selectivity and potency review
ALDH1A3 Inhibitor Research (Glioblastoma Models)
C3-aldehyde for active-site covalent engagement
Isoform selectivity and binding mode analysis
Bromodomain Modulator Library Synthesis
Orthogonal handles for parallel library synthesis
Target engagement and IP generation assessment
Antimicrobial Scaffold Exploration
DNA gyrase/topoisomerase inhibition context
Antimicrobial potency and cytotoxicity endpoint review

Technical Documentation Hub

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